![molecular formula C7H15BO3 B1628399 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 3208-69-3](/img/structure/B1628399.png)
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Overview
Description
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a boronic acid derivative . It is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Synthesis Analysis
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is used in the synthesis of various compounds. It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Molecular Structure Analysis
The empirical formula of 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is C7H15BO3 . The molecular weight is 158.00 . The SMILES string is COB1OC©CC©©O1 .Chemical Reactions Analysis
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes oxidative addition to (Ph3P)3RhX, where X= Cl or Br, gives σ-metalloborne which reacts with triethylsilane to afford quantitatively Et3SiRhHX (PPh3)2 .Physical And Chemical Properties Analysis
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is a liquid with a refractive index of n20/D 1.414 and a density of 0.963 g/mL at 25°C .Scientific Research Applications
Application in Organic Synthesis
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane, as well as its derivatives, have demonstrated significant utility in organic synthesis. For instance, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a superior reagent in vinylboronate Heck couplings, offering improved selectivity and ease of preparation and storage (Lightfoot et al., 2003). Additionally, 2-Isobutoxy-4,4,6-trimethyl-1,3,2-dioxaborinane has been used to synthesize bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) derivatives (Kuznetsov et al., 2010).
In Spectroscopic Studies
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been characterized by infrared, proton NMR, and 11B NMR spectroscopy, facilitating qualitative hydrolysis studies (Woods & Strong, 1967). This kind of spectroscopic analysis is crucial in understanding the reactivity and stability of such compounds.
In Borylation and Suzuki Coupling Reactions
The compound is utilized in borylation reactions. For example, its use in palladium-catalyzed borylation of aryl iodides allows for a variety of functional groups to be tolerated (Murata et al., 2007). This enhances the range of potential applications in synthetic chemistry. It's also employed in Suzuki-Miyaura coupling reactions, as demonstrated by its use in the synthesis of 1,6-diphenyl-1,3,5-hexatrienes (Lightfoot et al., 2005).
In Preparation of Silylboranes
The reaction of triorganosilyllithium reagents with this compound is applicable to the synthesis of silylboranes, which are useful in various organic syntheses (Suginome et al., 2000).
In Vinylation Reactions
Vinylboronic esters derived from 4,4,6-trimethyl-[1,3,2]dioxaborinane react with nitrones, a process that is compatible with various functional groups, indicating its versatility in organic synthesis (PraveenGanesh et al., 2010).
properties
IUPAC Name |
2-methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO3/c1-6-5-7(2,3)11-8(9-4)10-6/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASTZDSYCGXZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571296 | |
Record name | 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
CAS RN |
3208-69-3 | |
Record name | 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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